molecular formula C11H14BrNO B112906 N-(2-Bromo-4-isopropylphenyl)acetamide CAS No. 68748-07-2

N-(2-Bromo-4-isopropylphenyl)acetamide

Cat. No.: B112906
CAS No.: 68748-07-2
M. Wt: 256.14 g/mol
InChI Key: UIBZDELTWFHAPK-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-isopropylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide typically involves the reaction of 2-bromo-4-isopropylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-Bromo-4-isopropylaniline+Acetic anhydrideThis compound+Acetic acid\text{2-Bromo-4-isopropylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Bromo-4-isopropylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include N-(2-azido-4-isopropylphenyl)acetamide or N-(2-thiocyanato-4-isopropylphenyl)acetamide.

    Oxidation Reactions: Products include N-(2-bromo-4-isopropylphenyl)acetone.

    Reduction Reactions: Products include N-(2-bromo-4-isopropylphenyl)ethylamine.

Scientific Research Applications

N-(2-Bromo-4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)acetamide
  • N-(2-Bromo-4-tert-butylphenyl)acetamide
  • N-(2-Bromo-4-chlorophenyl)acetamide

Uniqueness

N-(2-Bromo-4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(2-bromo-4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBZDELTWFHAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292992
Record name 4-Acetamido-3-bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-07-2
Record name 68748-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamido-3-bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-isopropylaniline (5.05 g, 23.6 mmol), acetic anhydride (2.4 mL, 25 mmol), and triethylamine (3.5 mL, 25 mmol) in dichloromethane (25 mL) was stirred at ambient temperature for 4 days. The mixture was diluted with dichloromethane, washed sequentially with saturated aqueous Na2CO3 and 1M HCl, dried (MgSO4), filtered, and concentrated to provide the desired product (5.85 g). MS (DCI) m/e 256, 258 (M+H)+; 273, 275 (M+NH4)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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